[1-(4-Methoxy-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-phenyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone: is a heterocyclic compound that features both oxadiazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours .
Industrial Production Methods: Industrial production methods for such compounds generally involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the oxadiazole or triazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce triazole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its stable heterocyclic structure .
Biology: In biological research, it is studied for its potential as an antimicrobial and anticancer agent .
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, particularly in targeting specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, it is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways . This makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-{(E)-[3-Methoxy-4-(1-naphthylmethoxy)phenyl]methylidene}-4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-5-carbohydrazide
- (5-Methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone
Uniqueness: What sets 1-(4-Methoxy-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone apart is its unique combination of oxadiazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C13H11N5O3 |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
[1-(4-methoxy-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C13H11N5O3/c1-8-10(11(19)9-6-4-3-5-7-9)14-17-18(8)12-13(20-2)16-21-15-12/h3-7H,1-2H3 |
InChI Key |
IFENCHXRZBGICG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2OC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.